molecular formula C12H14F3NO2 B1444910 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine CAS No. 1305750-46-2

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine

Cat. No.: B1444910
CAS No.: 1305750-46-2
M. Wt: 261.24 g/mol
InChI Key: ZHFZAZQLPDRODD-UHFFFAOYSA-N
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Description

The compound “4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine” is a derivative of phenylamine, which is an aromatic compound containing an amine group. In this case, the phenylamine is substituted at the 4-position with a tetrahydropyran ring through an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds), an amine group (-NH2), a tetrahydropyran ring (a six-membered ring with one oxygen and five carbons), and a trifluoromethyl group (-CF3). The tetrahydropyran ring is attached to the phenyl ring through an ether linkage (an oxygen atom) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, the ether linkage, and the trifluoromethyl group. Amines are basic and nucleophilic, meaning they can accept protons and participate in nucleophilic substitution reactions. Ethers can be cleaved by strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could result in basicity, and the ether could contribute to its polarity .

Scientific Research Applications

Activation and Synthesis in Organic Chemistry

  • Activation of Double Bonds in Cyclohexene Systems : A study demonstrated that a tetrahydropyran-yloxy group can activate double bonds in cyclohexene systems for thermal reactions with αβ-unsaturated carbonyl derivatives, resulting in good yields of substituted cyclohexanones or cyclohexenones (Birch, Diekman, & Macdonald, 1970).

Novel Compounds and Mechanisms

  • Novel Tetrahydropyran Derivatives in Ligand Development : Researchers developed diverse tetrahydropyran derivatives with potential applications in creating ligands for biological targets, demonstrating the versatility of tetrahydropyran structures in medicinal chemistry (Zaware et al., 2011).

  • Conformational Analysis of Flavanoids : Studies on 4-arylflavan-3-ols, which share structural features with tetrahydropyran derivatives, provided insights into the conformational behavior of phlobatannins, highlighting the importance of tetrahydropyran structures in understanding complex natural products (Steynberg, Brandt, & Ferreira, 1991; Brandt, Steynberg, & Ferreira, 1992).

  • Synthesis of Pheromones Using Tetrahydropyran Derivatives : The synthesis of sex pheromone components of certain Lepidoptera species utilized tetrahydropyran as a starting material, showcasing its role in synthesizing biologically active compounds (Bestmann & Gunawardena, 1992).

Advanced Materials and Catalysis

  • Use in Organic Light-Emitting Devices : Novel phenyl-functionalized arylamines, synthesized using tetrahydropyran derivatives, were used in organic light-emitting devices, indicating the potential of these compounds in advanced material applications (Li et al., 2012).

  • Catalysis for Stereoselective Synthesis : A scandium(III) triflate-catalyzed cyclization process was developed to synthesize tetrahydropyran-4-ones with high diastereoselectivity, illustrating the catalytic capabilities involving tetrahydropyran structures (Morris, Custar, & Scheidt, 2005).

Mechanism of Action

Properties

IUPAC Name

4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFZAZQLPDRODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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